(3S)-4-fluoro-3-hydroxybutanoicacid

PET Imaging Ketone Body Metabolism Enantioselective Biodistribution

(3S)-4-Fluoro-3-hydroxybutanoic acid (CAS 2227882-76-8) is a chiral, enantiomerically pure fluorinated derivative of the endogenous ketone body 3-hydroxybutyric acid, with the molecular formula C₄H₇FO₃ and a molecular weight of 122.09 g/mol. This compound is distinguished by a fluorine atom substituted at the C4 position and a stereospecific (3S)-hydroxyl group, features that confer a unique combination of metabolic mimicry and detection capability, making it particularly valuable as a precursor or standard for the positron emission tomography (PET) radioligand (3S)-4-[¹⁸F]fluoro-3-hydroxybutyric acid ([¹⁸F]FBHB).

Molecular Formula C4H7FO3
Molecular Weight 122.09 g/mol
CAS No. 2227882-76-8
Cat. No. B6618582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-4-fluoro-3-hydroxybutanoicacid
CAS2227882-76-8
Molecular FormulaC4H7FO3
Molecular Weight122.09 g/mol
Structural Identifiers
SMILESC(C(CF)O)C(=O)O
InChIInChI=1S/C4H7FO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8)/t3-/m0/s1
InChIKeyYLPLQDVHXXIUMW-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-4-Fluoro-3-hydroxybutanoic Acid (CAS 2227882-76-8): A Chiral Fluorinated Ketone Body Derivative for Research and PET Imaging Procurement


(3S)-4-Fluoro-3-hydroxybutanoic acid (CAS 2227882-76-8) is a chiral, enantiomerically pure fluorinated derivative of the endogenous ketone body 3-hydroxybutyric acid, with the molecular formula C₄H₇FO₃ and a molecular weight of 122.09 g/mol . This compound is distinguished by a fluorine atom substituted at the C4 position and a stereospecific (3S)-hydroxyl group, features that confer a unique combination of metabolic mimicry and detection capability, making it particularly valuable as a precursor or standard for the positron emission tomography (PET) radioligand (3S)-4-[¹⁸F]fluoro-3-hydroxybutyric acid ([¹⁸F]FBHB) [1]. Unlike its non-fluorinated parent or racemic mixtures, this single enantiomer demonstrates specific biodistribution and metabolic handling profiles that are critical for developing targeted imaging probes for neurological disorders such as Alzheimer's disease, epilepsy, and oncology applications [2].

Why Generic Substitution Fails: The Critical Role of Stereochemistry and Fluorine Position in (3S)-4-Fluoro-3-hydroxybutanoic Acid


Generic substitution with racemic 4-fluoro-3-hydroxybutanoic acid, the (3R)-enantiomer, or non-fluorinated 3-hydroxybutyric acid is scientifically invalid for applications that require stereospecific molecular recognition, metabolic channeling, or PET-based quantification because these analogs exhibit divergent biodistribution and pharmacokinetic profiles. In vivo PET imaging studies have established that the (3S)-configuration directs enhanced uptake in brain and heart tissue under ketotic conditions (24 h fasting), whereas the (3R)-enantiomer demonstrates preferential tumor accumulation, confirming that these molecules are not biologically interchangeable [1]. Furthermore, non-fluorinated 3-hydroxybutyric acid lacks the ¹⁸F-labeling site essential for PET tracer development, while 2-fluoro positional isomers exhibit different metabolic stability and decarboxylation kinetics . Therefore, the procurement of the specific (3S)-enantiomer with high optical purity is a strict requirement for reproducible and translatable experimental results.

Quantitative Procurement Evidence for (3S)-4-Fluoro-3-hydroxybutanoic Acid: Head-to-Head and Cross-Study Differentiation


Enantiomer-Specific PET Biodistribution: (3S)-FBHB vs. (3R)-F3HB in Fasted Mice

In a direct head-to-head in vivo PET imaging comparison, (3S)-4-[¹⁸F]fluoro-3-hydroxybutyric acid ([¹⁸F]FBHB) and its enantiomer (3R)-4-[¹⁸F]fluoro-3-hydroxybutyric acid ((R)-[¹⁸F]F3HB) displayed divergent tissue uptake profiles in mice after a 24-hour fasting period. [¹⁸F]FBHB demonstrated significantly enhanced accumulation in brain and heart tissue, while (R)-[¹⁸F]F3HB preferentially accumulated in tumor xenografts. This stereospecific routing underscores the necessity of the (3S)-configured precursor for neuroscience and cardiology PET tracer development [1].

PET Imaging Ketone Body Metabolism Enantioselective Biodistribution

Radiosynthesis Yield Improvement: Optimized [¹⁸F]FBHB Protocol vs. Original Method

The translational utility of (3S)-4-fluoro-3-hydroxybutanoic acid as a precursor for the PET radioligand [¹⁸F]FBHB was previously limited by a low radiochemical yield (RCY) of only 1.3%. A recently reported optimized radiosynthesis protocol, which relies on the availability of high-purity (3S)-configured precursor, achieves an RCY of 21 ± 3%, representing a 16-fold improvement over the original method and enabling automated production [1].

Radiochemistry Process Optimization PET Tracer Production

Chiral Synthesis and Optical Purity: (3S)-4-Fluoro-3-hydroxybutanoic Acid vs. Racemic Mixture

The (3S)-enantiomer can be produced via asymmetric reduction of 4-fluoro-3-oxobutanoic acid using chiral catalysts, or through stereospecific ring-opening of chiral epoxy ester precursors, both approaches yielding the product with high enantiomeric excess (ee) . In contrast, the racemic mixture (CAS 1662663-88-8) or the (3R)-enantiomer (CAS 2227696-53-7) cannot substitute for applications that require (3S)-specific metabolic channeling, as evidenced by the PET biodistribution data [1]. The European Patent EP 0 427 396 A2 describes a process for producing optically active (3S)-fluorine-containing-3-hydroxybutyric acid esters in high optical purity via ester exchange reactions, further confirming that stereochemical integrity is both achievable and essential for downstream value [2].

Asymmetric Synthesis Chiral Resolution Enantiomeric Purity

Metabolic Stability Differentiation: 4-Fluoro- vs. 2-Fluoro-3-hydroxybutyric Acid via ¹⁹F NMR Decarboxylation Kinetics

A key structural determinant of metabolic stability in fluorinated butyric acid derivatives is the position of the fluorine substituent. The synthesis paper by Mattingly et al. (2019) reports that 2-fluoroacetoacetic acid undergoes gradual pH-dependent decarboxylation, a degradation pathway that is directly monitored by ¹⁹F NMR spectroscopy . In contrast, 4-fluoro-3-hydroxybutyric acid, which features the fluorine atom at the C4 position rather than C2, is prepared via a distinct synthetic route (epoxy ester ring-opening with triethylamine trihydrofluoride) and is not a β-keto acid, thus it is not subject to the same spontaneous decarboxylation liability. This confers greater chemical and metabolic stability suitable for PET tracer development.

Metabolic Stability ¹⁹F NMR Spectroscopy Decarboxylation Kinetics

Peptide Building Block Utility: (3S)-Configured Fluorinated β-Hydroxy Acid for Peptidomimetic Design

The (3S)-4-fluoro-3-hydroxybutanoic acid scaffold serves as a fluorinated β-hydroxy acid building block for the synthesis of β-peptidic peptidomimetics. The stereospecific (3S)-configuration, combined with the metabolically stable C4-fluorine atom, enables incorporation into peptide chains where the fluorine substituent can modulate proteolytic stability and membrane permeability [1]. While the non-fluorinated (R)-3-hydroxybutanoic acid has been explored for β-peptide synthesis, the introduction of fluorine at C4 adds a ¹⁹F NMR spectroscopic handle for conformational and metabolic studies, a feature absent in the parent compound [2].

Peptidomimetics β-Peptides Fluorinated Building Blocks

Validated Application Scenarios for Procuring (3S)-4-Fluoro-3-hydroxybutanoic Acid (CAS 2227882-76-8)


Neuroscience PET Imaging: Investigating Ketone Body Metabolism in Alzheimer's Disease and Epilepsy

Procure (3S)-4-fluoro-3-hydroxybutanoic acid as the enantiomerically pure precursor for the radiosynthesis of [¹⁸F]FBHB to study brain ketone body utilization. The (3S)-enantiomer is the only viable choice for this application because PET imaging data show significantly enhanced brain uptake of [¹⁸F]FBHB upon fasting, while the (3R)-enantiomer preferentially accumulates in tumor tissue [1]. Using the wrong enantiomer or a racemic mixture would yield misleading brain uptake quantification. The optimized radiosynthesis protocol (RCY = 21 ± 3%) requires high-purity (3S)-precursor to achieve cost-effective, automated production [2].

Oncology PET Imaging: Comparative Analysis of Ketone Body Utilization in Breast Cancer Models

For oncology PET studies comparing tumor metabolism of ketone bodies, both (3S)- and (3R)-enantiomers are required as distinct probes. The (3S)-configured compound generates [¹⁸F]FBHB, which shows brain and heart uptake under ketosis, while the (3R)-configured compound generates (R)-[¹⁸F]F3HB, which preferentially visualizes tumor xenografts. A procurement strategy that includes both pure enantiomers enables paired tracer studies to dissect tissue-specific ketone body handling in the same animal model [1].

Fluorinated Peptidomimetic Synthesis: Building Block for ¹⁹F NMR Structural Biology and Protease-Resistant Peptides

Incorporate (3S)-4-fluoro-3-hydroxybutanoic acid as a β-hydroxy acid monomer in solid-phase peptide synthesis to create fluorinated β-peptides with enhanced proteolytic stability and a built-in ¹⁹F NMR spectroscopic probe. The (3S)-stereochemistry ensures a defined secondary structure (e.g., 14-helix or 12-helix) in the resulting β-peptide foldamer, while the C4-fluorine atom enables real-time monitoring of peptide conformation and metabolism via ¹⁹F NMR [1]. Non-fluorinated analogs lack this analytical capability.

Metabolic Flux Analysis: Use as a Stable Isotope Standard for LC-MS/MS Quantification of Ketone Bodies

The compound's structural similarity to endogenous 3-hydroxybutyric acid, combined with the mass shift and unique chromatographic behavior imparted by the fluorine atom, makes (3S)-4-fluoro-3-hydroxybutanoic acid suitable as an internal standard or surrogate analyte for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods quantifying ketone body levels in biological matrices. Its chemical stability, unlike 2-fluoroacetoacetic acid which undergoes spontaneous decarboxylation, ensures reliable calibration curves across analytical runs [1].

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